REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH2:11]C(C)C)[CH:8]=[C:7]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:6]=1[OH:19])([CH3:4])([CH3:3])[CH3:2].[CH:20]1(C2C=C(C)C=C(C3CCCC3)C=2O)[CH2:24]CC[CH2:21]1>>[C:15]([C:7]1[CH:8]=[C:9]([CH2:11][CH2:21][CH2:20][CH3:24])[CH:10]=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[C:6]=1[OH:19])([CH3:18])([CH3:17])[CH3:16]
|
Name
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2,6-di-tertbutyl-4-isobutylphenol
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)CC(C)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=C(C(=CC(=C1)C)C1CCCC1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)CCCC)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |